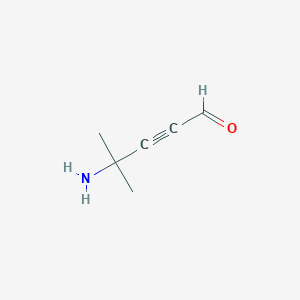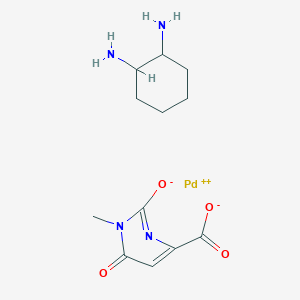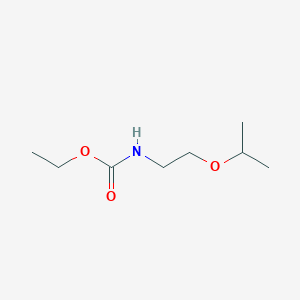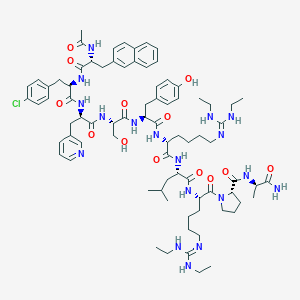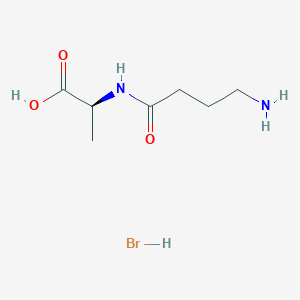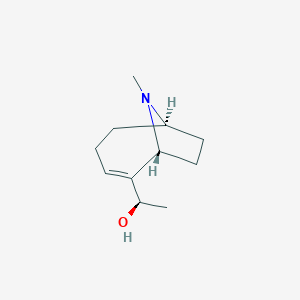
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene
Vue d'ensemble
Description
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene, also known as HTMN, is a bicyclic compound that has been studied for its potential use in medicinal chemistry. HTMN has been found to have a unique structure that allows it to interact with certain receptors in the body, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene is not fully understood, but it is believed to act on certain receptors in the brain, including the dopamine and serotonin receptors. This interaction may lead to changes in the release of neurotransmitters and the activity of the reward pathway, which could have implications for the treatment of addiction.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene has a range of biochemical and physiological effects, including the ability to increase dopamine release and alter the activity of certain brain regions. It has also been found to have anxiolytic effects, reducing anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene in lab experiments is its unique structure, which allows it to interact with certain receptors in the body in a specific way. This makes it a promising candidate for the development of new drugs. However, its complex synthesis process and potential side effects may limit its use in certain contexts.
Orientations Futures
There are several future directions for research on 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene. One area of interest is its potential use in the treatment of addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway. Other potential applications include its use as an anxiolytic or as a tool for studying the activity of certain brain regions. Further research is needed to fully understand the mechanism of action of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene and its potential therapeutic uses.
Méthodes De Synthèse
The synthesis of 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene involves several steps, including the reaction of 2-cyclopentenone with methylamine, followed by the addition of hydroxyethylamine and a series of other chemical reactions. The process is complex and requires careful control of reaction conditions to ensure the production of pure 2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene.
Applications De Recherche Scientifique
2-(10-Hydroxyethyl)-9-methyl-9-azabicyclo(4.2.1)-2-nonene has been the subject of numerous scientific studies, with researchers exploring its potential as a therapeutic agent in a variety of contexts. One area of interest is its potential use as a treatment for addiction, as it has been found to interact with certain receptors in the brain that are involved in the reward pathway.
Propriétés
IUPAC Name |
(1R)-1-[(1R,6R)-9-methyl-9-azabicyclo[4.2.1]non-2-en-2-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-8(13)10-5-3-4-9-6-7-11(10)12(9)2/h5,8-9,11,13H,3-4,6-7H2,1-2H3/t8-,9-,11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEOXHVHNLQOGKF-FXPVBKGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CCCC2CCC1N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CCC[C@@H]2CC[C@H]1N2C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90923557 | |
| Record name | N-Methylanatoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylanatoxin | |
CAS RN |
120786-68-7 | |
| Record name | N-Methylanatoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120786687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylanatoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90923557 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 2-chloro-2-[(4-chloro-2-nitrophenyl)hydrazinylidene]acetate](/img/structure/B53809.png)
